rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide
Description
rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide: is a complex chemical compound characterized by its unique molecular framework, involving an isothiazolo[4,5-c]azepine core with epoxy and chlorobenzyl substituents. This compound's synthesis and chemical properties make it a subject of interest in various scientific disciplines, including organic chemistry, medicinal chemistry, and pharmacology.
Properties
IUPAC Name |
(1S,5S,7R)-3-[(3-chlorophenyl)methyl]-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-11-3-1-2-10(4-11)7-17-9-14-8-16-6-12(20-14)5-13(14)21(17,18)19/h1-4,12-13,16H,5-9H2/t12-,13+,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGNFUAXNWUQQ-RDBSUJKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3(C1S(=O)(=O)N(C3)CC4=CC(=CC=C4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@]3([C@H]1S(=O)(=O)N(C3)CC4=CC(=CC=C4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the assembly of the octahydroisothiazoloazepine framework. This can involve multi-step procedures where functional groups are strategically introduced.
Epoxidation of the intermediate structures can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA).
The chlorobenzyl group can be introduced via nucleophilic substitution reactions involving chlorobenzyl halides.
Industrial Production Methods:
Industrial scale production would involve optimizing the reaction conditions for yield and purity, often employing high-pressure reactors and specialized catalysts to enhance reaction rates and selectivity.
Purification steps may include recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The epoxy group can undergo further oxidation under strong oxidative conditions, leading to ring opening and formation of diols.
Reduction: The chlorobenzyl substituent could be reduced to a benzyl group using suitable reducing agents.
Substitution: The chlorine atom in the chlorobenzyl moiety is prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) for reduction of the chlorobenzyl group.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for nucleophilic substitution of chlorine.
Major Products:
These reactions can produce a variety of products, such as diols from oxidation, benzyl derivatives from reduction, and ether derivatives from substitution reactions.
Scientific Research Applications
Chemistry:
Used as a scaffold in the synthesis of novel organic compounds.
Investigated in the context of developing new materials with unique properties.
Biology:
Studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine:
Potential lead compound in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors implicated in disease pathways.
Industry:
Explored in the development of chemical sensors or catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the context. In medicinal chemistry, its action may involve binding to enzyme active sites, inhibiting enzyme function, or altering receptor activity.
Molecular targets might include enzymes with catalytic residues that interact with the epoxy or chlorobenzyl groups, leading to inhibition or modulation of activity.
Pathways involved can include signal transduction pathways where the compound affects key proteins or enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
rel-(3aS,7R,8aS)-2-(3-bromobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide.
rel-(3aS,7R,8aS)-2-(4-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide.
Uniqueness:
Compared to similar compounds, rel-(3aS,7R,8aS)-2-(3-chlorobenzyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide might exhibit distinct biological activity due to differences in the position and nature of substituents.
The position of the chlorobenzyl group can influence the compound’s interaction with biological targets, impacting efficacy and specificity in pharmacological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
